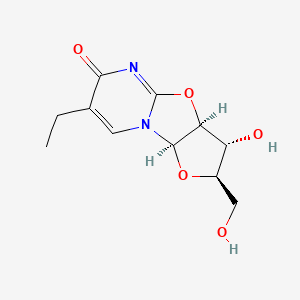

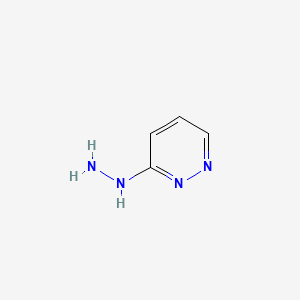

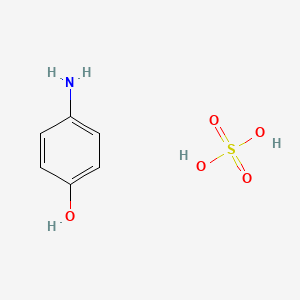

![molecular formula C19H19NO3 B1252443 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- CAS No. 146680-78-6](/img/structure/B1252443.png)

4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-” is a chemical compound . It is also known as Flavone . The molecular formula is C9H6O2 and the molecular weight is 146.1427 .

Molecular Structure Analysis

The molecular structure of “4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-” can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-” can be found in various resources .Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

Benzopyran-4-ones have been identified as potent cytotoxic agents against multi-drug resistant cancer cell lines. The design and synthesis of hybrid compounds containing benzopyran-4-one have shown significant antiproliferative activities. These compounds have demonstrated low cytotoxicity to normal cell lines, suggesting their potential as selective anticancer agents .

Near-Infrared Fluorescent Molecules for Optical Imaging

Novel fluorescent 4H-1-benzopyrans have been developed as near-infrared fluorescent molecules. These compounds exhibit high viscosity sensitivity and environmental sensitivity, making them suitable for optical imaging probes. Their ability to enter cancer cell nuclei and bind to proteins with low toxicity highlights their potential in drug development .

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

The ESIPT mechanism of 3-hydroxyflavone derivatives, including benzopyran-4-one derivatives, has been studied for its dual fluorescence properties. This process is influenced by solvent media, and the compounds show promise as fluorescent probes due to their solvatochromic effect .

Polyimide Materials with Enhanced Properties

Benzopyran-4-one derivatives have been utilized in the synthesis of novel aromatic diamine monomers for polyimides. These polyimides exhibit good solubility, high thermal stability, and excellent hydrophobic properties, making them applicable in fields like microelectronics, aerospace, and automotive .

Inhibitors of Acetylcholinesterases and AGEs Formation

A series of 2-phenyl-1-benzopyran-4-one derivatives have been designed and evaluated as inhibitors of acetylcholinesterases (AChEs) and advanced glycation end products (AGEs) formation. They also possess radical scavenging activity, which is beneficial in treating diseases like Alzheimer’s .

Pharmacophore for Antidiabetic Drug Discovery

Benzopyran-4-one is considered an ideal pharmacophore for lead optimization in antidiabetic drug discovery. Analogues of this compound have been synthesized and evaluated for their ability to inhibit PI3K activity, which is crucial in the development of antidiabetic drugs .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit acetylcholinesterase (ache), suggesting that ache could be a potential target .

Mode of Action

The mode of action of this compound involves the excited-state intramolecular proton transfer (ESIPT) process . The energy consumed by the molecules along the C5–C18 bond twist is an important part of the dual fluorescence characteristics of the compound .

Result of Action

The compound’s esipt process and solvatochromic effect suggest it may have potential applications in fluorescence-based biological assays .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the ESIPT process of the compound is controlled by the solvent, and the process is more likely to occur as the solvent dielectric constant decreases .

properties

IUPAC Name |

2-[4-(diethylamino)phenyl]-3-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-20(4-2)14-11-9-13(10-12-14)19-18(22)17(21)15-7-5-6-8-16(15)23-19/h5-12,22H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRKEYLXTPNPIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477337 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146680-78-6 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

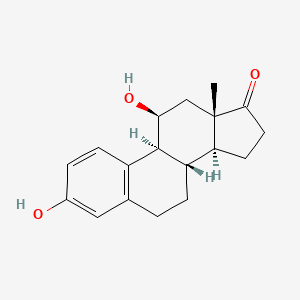

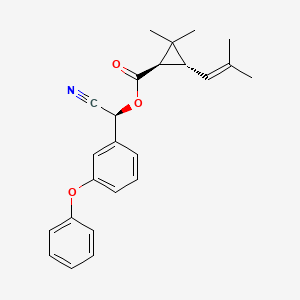

![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)

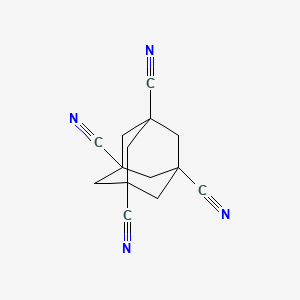

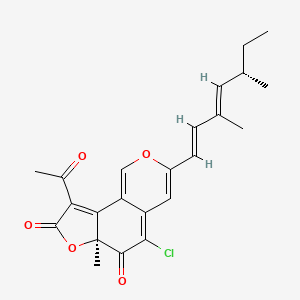

![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)

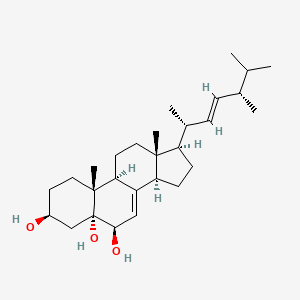

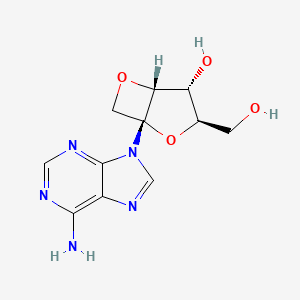

![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)